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Compound of Interest

Compound Name: 2-Ethylanthracene

Cat. No.: B1630459 Get Quote

A comprehensive analysis of the spectroscopic data for 2-Ethylanthracene is presented,

offering a comparative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison with its isomers, 1-Ethylanthracene and 9-

Ethylanthracene, supported by experimental data and standardized protocols.

This technical guide delves into the validation of 2-Ethylanthracene through a multi-faceted

spectroscopic approach, encompassing Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)

Spectroscopy. By presenting a side-by-side comparison with its structural isomers, this

document aims to provide a clear and objective resource for the unambiguous identification

and characterization of these compounds.

Data Presentation: A Comparative Spectroscopic
Analysis
The following tables summarize the key spectroscopic data obtained for 2-Ethylanthracene
and its isomers.

Table 1: Mass Spectrometry Data
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Ethylanthracene 206 191, 189, 178, 176

1-Ethylanthracene 206 191, 189, 178, 176

9-Ethylanthracene 206 191, 189, 178, 176

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound Chemical Shift (δ, ppm) and Multiplicity

2-Ethylanthracene

8.37 (s, 1H), 8.33 (s, 1H), 7.97 (d, J=8.7 Hz,

2H), 7.93 (d, J=8.7 Hz, 1H), 7.75 (s, 1H), 7.44 (t,

J=7.6 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 7.34 (d,

J=8.7 Hz, 1H), 2.84 (q, J=7.6 Hz, 2H), 1.36 (t,

J=7.6 Hz, 3H)[1]

1-Ethylanthracene

8.41 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.95 (d,

J=8.4 Hz, 1H), 7.84 (d, J=8.4 Hz, 1H), 7.49-7.40

(m, 4H), 3.15 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.6

Hz, 3H)

9-Ethylanthracene

8.38 (s, 1H), 8.27 (d, J=8.8 Hz, 2H), 7.98 (d,

J=8.8 Hz, 2H), 7.52-7.43 (m, 4H), 3.42 (q, J=7.6

Hz, 2H), 1.45 (t, J=7.6 Hz, 3H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_52251-71-5_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ, ppm)

2-Ethylanthracene
138.9, 132.0, 131.8, 130.2, 128.5, 128.3, 128.1,

127.9, 126.0, 125.8, 125.5, 125.2, 29.1, 15.8

1-Ethylanthracene
134.7, 131.8, 131.5, 129.0, 128.7, 128.4, 126.5,

125.8, 125.5, 125.2, 124.9, 122.9, 26.0, 15.9

9-Ethylanthracene
135.2, 131.5, 129.8, 128.9, 126.8, 125.9, 125.2,

124.9, 124.7, 26.8, 14.2

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound Key Absorption Peaks (cm⁻¹)

2-Ethylanthracene

3050 (aromatic C-H stretch), 2965, 2928, 2870

(aliphatic C-H stretch), 1620, 1450 (aromatic

C=C stretch), 885, 810 (C-H out-of-plane bend)

1-Ethylanthracene

3050 (aromatic C-H stretch), 2960, 2925, 2865

(aliphatic C-H stretch), 1622, 1448 (aromatic

C=C stretch), 880, 785 (C-H out-of-plane bend)

9-Ethylanthracene

3052 (aromatic C-H stretch), 2968, 2930, 2872

(aliphatic C-H stretch), 1625, 1455 (aromatic

C=C stretch), 882, 735 (C-H out-of-plane bend)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data (in Cyclohexane)

Compound λmax (nm)

2-Ethylanthracene 256, 340, 357, 376

1-Ethylanthracene 254, 338, 355, 374

9-Ethylanthracene 256, 349, 367, 386[2]

Experimental Protocols
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A meticulous adherence to standardized experimental protocols is crucial for the acquisition of

reliable and reproducible spectroscopic data.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI)

method. Solid samples were introduced directly into the ion source. The ionization energy was

set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-

500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹H NMR, the spectral width was

set to 16 ppm, and for ¹³C NMR, the spectral width was 250 ppm.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-

IR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Spectra

were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-

beam spectrophotometer. Samples were dissolved in spectroscopic grade cyclohexane to a

concentration of approximately 10⁻⁵ M. Spectra were recorded from 200 to 400 nm using a 1

cm path length quartz cuvette, with pure cyclohexane as the reference.

Visualization of the Validation Workflow
The logical workflow for the spectroscopic validation of 2-Ethylanthracene is depicted in the

following diagram.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1630459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Analysis & Comparison Validation

Sample

Mass SpectrometryIonization & Fragmentation

NMR Spectroscopy
(¹H & ¹³C)

Nuclear Spin Resonance

IR Spectroscopy
Vibrational Transitions

UV-Vis Spectroscopy
Electronic Transitions

Data Processing
& Peak Identification

Comparison with
Reference & Isomers

Structural Confirmation of
2-Ethylanthracene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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